

troubleshooting Ofirnoflast insolubility in aqueous solutions

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Technical Support Center: Ofirnoflast Solubility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of **Ofirnoflast**.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of **Ofirnoflast** in common laboratory solvents?

Ofirnoflast is readily soluble in Dimethyl Sulfoxide (DMSO) at a concentration of at least 100 mg/mL.[1] However, its aqueous solubility is limited, necessitating the use of co-solvents for many experimental applications.

Q2: Why is my **Ofirnoflast** precipitating out of my aqueous solution?

Precipitation of **Ofirnoflast** from an aqueous solution can occur for several reasons:

- Insufficient Co-solvent: The proportion of the organic co-solvent (like DMSO) may be too low in the final aqueous dilution to maintain solubility.
- Temperature Effects: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.



- pH Shift: The pH of the aqueous buffer can influence the ionization state of Ofirnoflast, potentially reducing its solubility.
- High Concentration: The desired final concentration of Ofirnoflast in the aqueous solution may exceed its solubility limit under the given conditions.
- Improper Mixing: Inadequate mixing when preparing the solution can lead to localized areas of high concentration and precipitation.

Q3: Are there any pre-formulated solutions available for in vivo or in vitro use?

While pre-made solutions are not typically sold, several co-solvent formulations have been successfully used to prepare **Ofirnoflast** solutions for research purposes.[1] These formulations generally involve an initial dissolution in DMSO followed by dilution with other agents like PEG300, Tween-80, SBE- β -CD, or corn oil.[1]

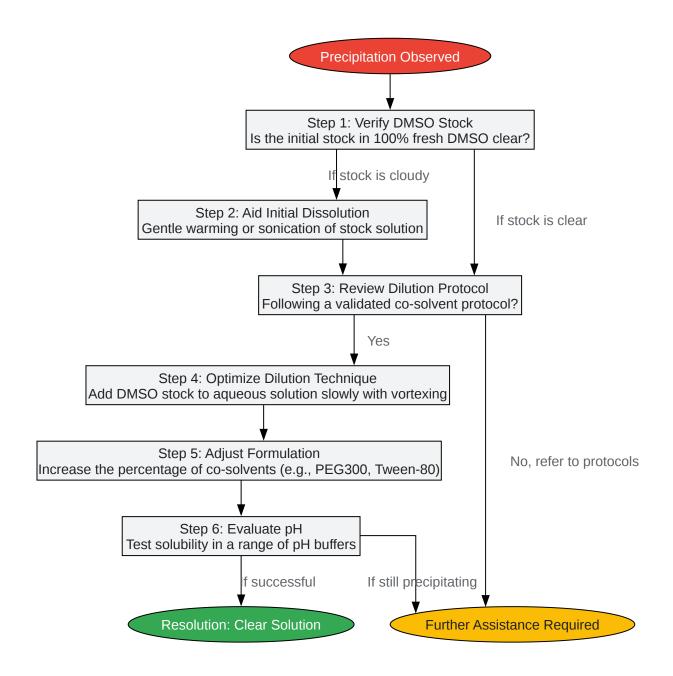
Troubleshooting Guide: Ofirnoflast Insolubility in Aqueous Solutions

This guide provides a systematic approach to troubleshoot and resolve common issues related to **Ofirnoflast** insolubility.

Problem: Ofirnoflast precipitates upon dilution into my aqueous buffer.

Solution Workflow:





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A troubleshooting workflow for **Ofirnoflast** precipitation issues.



Detailed Steps:

- Verify DMSO Stock Solution: Ensure your initial stock solution of Ofirnoflast in 100% DMSO is completely clear. Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact solubility.[1] It is recommended to use newly opened DMSO.
- Aid Initial Dissolution: If you observe any particulate matter in your DMSO stock, gentle warming and/or sonication can be used to aid dissolution.[1]
- Review Dilution Protocol: Adhere strictly to a validated co-solvent protocol. The order of addition and mixing of solvents is often critical.
- Optimize Dilution Technique: When diluting the DMSO stock into an aqueous solution, add the stock solution dropwise to the aqueous buffer while vortexing. This gradual addition can prevent localized high concentrations that lead to precipitation.
- Adjust Formulation: If precipitation persists, consider increasing the proportion of co-solvents in your final formulation. For example, if you are using a formulation with PEG300, you might need to increase its percentage relative to the aqueous component.
- Evaluate pH: The solubility of ionizable compounds can be highly pH-dependent. If your
 experimental conditions allow, test the solubility of **Ofirnoflast** in a range of buffers with
 different pH values to identify an optimal pH for solubility.

Quantitative Solubility Data in Co-Solvent Formulations

The following table summarizes established co-solvent formulations that have been used to achieve a clear solution of **Ofirnoflast** at a concentration of at least 2.5 mg/mL.[1]



Formulation ID	Components	Final Concentration (Ofirnoflast)	Observation
F1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (4.99 mM)	Clear solution
F2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (4.99 mM)	Clear solution
F3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.99 mM)	Clear solution

Experimental Protocols

Protocol 1: Preparation of Ofirnoflast Solution using PEG300 and Tween-80 (Formulation F1)

Objective: To prepare a 1 mL working solution of Ofirnoflast at a concentration of 2.5 mg/mL.

Materials:

- Ofirnoflast powder
- DMSO (newly opened)
- PEG300
- Tween-80
- Saline solution
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:



- Prepare a 25 mg/mL stock solution of Ofirnoflast in 100% DMSO. Ensure the powder is fully dissolved. Gentle warming or sonication can be applied if necessary.
- In a sterile microcentrifuge tube, add 400 μL of PEG300.
- To the PEG300, add 100 μ L of the 25 mg/mL **Ofirnoflast** stock solution in DMSO and mix thoroughly by vortexing.
- Add 50 μL of Tween-80 to the mixture and vortex until the solution is homogeneous.
- Add 450 μL of saline to the mixture to bring the final volume to 1 mL. Vortex thoroughly to ensure a clear, homogeneous solution.

Protocol 2: Preparation of Ofirnoflast Solution using SBE-β-CD (Formulation F2)

Objective: To prepare a working solution of **Ofirnoflast** using a cyclodextrin-based formulation.

Materials:

- Ofirnoflast powder
- DMSO (newly opened)
- 20% (w/v) SBE-β-CD in Saline
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare a stock solution of **Ofirnoflast** in 100% DMSO at a concentration that is 10 times the desired final concentration.
- In a sterile microcentrifuge tube, add 9 parts of the 20% SBE-β-CD in saline solution.
- Add 1 part of the **Ofirnoflast** DMSO stock solution to the SBE-β-CD solution.



Vortex the mixture thoroughly until a clear solution is obtained.

Ofirnoflast Signaling Pathway and Solubility

Ofirnoflast is an inhibitor of the serine/threonine-protein kinase Nek7, which plays a crucial role in the activation of the NLRP3 inflammasome.[2][3][4] Its therapeutic potential lies in its ability to reduce inflammation by blocking this pathway.[2][5] The chemical structure of **Ofirnoflast** (C23H19F4N7O2) contributes to its low aqueous solubility, a common characteristic of many small molecule kinase inhibitors.[6][7]



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The inhibitory action of **Ofirnoflast** on the NEK7-mediated NLRP3 inflammasome pathway.

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